molecular formula C6H5F3N2O B6253762 5-(trifluoromethoxy)pyridin-3-amine CAS No. 1361856-17-8

5-(trifluoromethoxy)pyridin-3-amine

Cat. No.: B6253762
CAS No.: 1361856-17-8
M. Wt: 178.11 g/mol
InChI Key: FQQZMLNHZGOAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)pyridin-3-amine (CAS 1361856-17-8) is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 g/mol . This pyridine derivative is characterized by a trifluoromethoxy group and an amine group on the pyridine ring, a structure often utilized in pharmaceutical and agrochemical research to modify the properties of lead compounds. Researchers value this scaffold for its potential in developing novel active molecules; for instance, related trifluoromethyl-substituted pyridinamine compounds have been identified as potent androgen receptor antagonists in medicinal chemistry research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions. Recommended storage is in a dark place under an inert atmosphere at room temperature to maintain stability . The SMILES notation for this compound is FC(F)(F)OC1=CN=CC(N)=C1 . For detailed handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1361856-17-8

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

5-(trifluoromethoxy)pyridin-3-amine

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H,10H2

InChI Key

FQQZMLNHZGOAKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OC(F)(F)F)N

Purity

95

Origin of Product

United States

Chemical Identity and Physicochemical Properties

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a pyridine (B92270) ring substituted with a trifluoromethoxy group at the 5-position and an amino group at the 3-position.

Identifier Value
IUPAC Name This compound
CAS Number 1361856-17-8
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
SMILES C1=C(C=NC=C1N)OC(F)(F)F
InChI Key Not available in search results

This data is compiled from available chemical databases and may be subject to revision.

Spectroscopic and Physical Data

Property Value
Appearance White to light yellow solid
Melting Point Not available in search results
Boiling Point Not available in search results
Solubility Soluble in common organic solvents

Note: The physical properties can vary depending on the purity and crystalline form of the compound.

Reactivity Patterns and Mechanistic Insights of 5 Trifluoromethoxy Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, an aromatic heterocycle, is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquimicaorganica.org This deactivation is further intensified by the presence of the strongly electron-withdrawing trifluoromethoxy group. The nitrogen atom in the pyridine ring can be easily protonated or interact with Lewis acids, which are often used as catalysts in these reactions, further deactivating the ring towards electrophilic attack. wikipedia.org

Despite this inherent deactivation, electrophilic substitution on the pyridine core of 5-(trifluoromethoxy)pyridin-3-amine can occur under specific conditions. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The amino group is an activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group. The nitrogen atom in the pyridine ring directs electrophilic attack to the 3- and 5-positions. quimicaorganica.org In the case of this compound, the positions ortho and para to the activating amino group are positions 2, 4, and 6. The position meta to the deactivating trifluoromethoxy group is position 3, which is already substituted. Therefore, electrophilic attack is most likely to occur at positions 2, 4, or 6, influenced by the interplay of these electronic effects.

Computational studies, such as those using molecular electron density theory, can provide valuable insights into the reaction mechanisms and regioselectivity of electrophilic aromatic substitution reactions on pyridine derivatives. rsc.org These studies can help elucidate the formation of intermediates, such as the arenium ion (σ-complex), and predict the most favorable reaction pathways. wikipedia.org

Nucleophilic Reactivity of the Amine Functionality

The amine group at the 3-position of this compound is a key site for nucleophilic reactions. The nucleophilicity of an amine is influenced by several factors, including the availability of the lone pair of electrons on the nitrogen atom and steric hindrance around the nitrogen. masterorganicchemistry.com The presence of the electron-withdrawing trifluoromethoxy group on the pyridine ring can reduce the electron density on the nitrogen of the amine group, thereby decreasing its basicity and nucleophilicity compared to a simple aminopyridine. masterorganicchemistry.com

Despite this, the amine group can still participate in a variety of nucleophilic reactions. Its reactivity can be modulated by the reaction conditions and the nature of the electrophile. For instance, in reactions with highly reactive electrophiles, the amine group can act as a potent nucleophile. The relative nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com

The table below summarizes the general reactivity of the amine functionality.

Reaction TypeReagentProduct Type
AcylationAcyl halide, AnhydrideAmide
AlkylationAlkyl halideSecondary or Tertiary Amine
Reaction with CarbonylsAldehyde, KetoneImine (Schiff base)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. sigmaaldrich.comlibretexts.org this compound can participate in these reactions, typically after conversion of the amine group or the pyridine ring into a suitable coupling partner.

For C-C bond formation, such as in Suzuki-Miyaura coupling, the pyridine ring would typically need to be functionalized with a halide (e.g., bromine or iodine) or a triflate group. libretexts.org This functionalized pyridine derivative could then be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. nih.govacs.org The amine group may require protection during these reactions, although some methods allow for coupling without protection. nih.gov

For C-N bond formation, such as in Buchwald-Hartwig amination, this compound can act as the amine coupling partner. It can be reacted with aryl or heteroaryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to form diarylamines or N-arylpyridylamines. sigmaaldrich.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, and optimization is often necessary to achieve high yields and selectivity. sigmaaldrich.com

The following table provides examples of palladium-catalyzed cross-coupling reactions.

Reaction NameCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron compound + Organic halide/triflatePd catalyst (e.g., Pd(PPh₃)₄), BaseC-C
Buchwald-HartwigAmine + Organic halide/triflatePd catalyst, Phosphine ligand, BaseC-N
SonogashiraTerminal alkyne + Organic halide/triflatePd catalyst, Cu co-catalyst, BaseC-C (alkyne)
HeckAlkene + Organic halide/triflatePd catalyst, BaseC-C (alkene)

Functionalization Reactions at the Amine Group (e.g., acylation, alkylation)

The primary amine group of this compound is readily functionalized through various reactions, including acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting amide can serve as a protected form of the amine or as a key intermediate for further transformations.

Alkylation of the amine group leads to the formation of secondary or tertiary amines. acs.org This can be achieved by reacting the amine with an alkyl halide. The reaction can sometimes proceed to form a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The regioselectivity of alkylation can be influenced by steric hindrance and the reaction conditions. researchgate.net In some cases, specialized methods are employed to achieve selective mono-alkylation. acs.org

These functionalization reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. A combination of computational and experimental techniques is often employed for this purpose.

Computational studies , such as those using Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition state structures, and the electronic properties of reactants and intermediates. rsc.orgnih.govacs.org For example, DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution by analyzing the stability of the possible intermediates. nih.gov

Experimental mechanistic studies involve a variety of techniques to probe the reaction mechanism. These can include:

Kinetic studies: to determine the rate law and the effect of reactant concentrations on the reaction rate.

Isotope labeling studies: to track the movement of atoms during the reaction.

In-situ spectroscopic analysis (e.g., NMR, IR): to identify and characterize reaction intermediates.

Trapping experiments: to capture and identify transient intermediates. acs.org

By combining computational predictions with experimental observations, a comprehensive understanding of the reaction mechanism can be achieved. This knowledge is invaluable for controlling the outcome of chemical transformations and for the rational design of new catalysts and synthetic methodologies.

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Studies

Systematic Modification of the Amine Moiety

The primary amine at the C3 position of the pyridine (B92270) ring is a versatile synthetic handle, readily amenable to a wide range of chemical transformations. Modification at this site allows for the exploration of hydrogen bonding capabilities, steric bulk, and lipophilicity, which are critical determinants of biological activity.

The introduction of alkyl and aryl substituents on the nitrogen atom can significantly influence a compound's binding affinity and metabolic stability.

N-Alkylation is typically achieved through nucleophilic substitution reactions where the amine acts as a nucleophile. Common methods include reaction with alkyl halides (chlorides, bromides, or iodides) in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the amine and enhance its reactivity. acs.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers another mild and efficient route to secondary and tertiary amines. acs.org

N-Arylation reactions, particularly transition-metal-catalyzed cross-couplings, provide access to a broad range of N-aryl derivatives. The Buchwald-Hartwig amination, which uses palladium catalysts with specialized phosphine (B1218219) ligands (e.g., tBuBrettPhos), is a powerful method for coupling aryl halides or triflates with amines under relatively mild conditions. nih.gov Copper-catalyzed N-arylation, or Ullmann condensation, often using copper(I) salts and a ligand in a suitable solvent, represents another classic and effective strategy, especially for coupling with aryl halides. researchgate.netnih.govbeilstein-journals.org These reactions allow for the introduction of diverse aromatic and heteroaromatic rings, enabling a thorough investigation of how different electronic and steric features on the aryl group impact biological activity.

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN)Secondary/Tertiary Alkylamine
Reductive Amination Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF)Secondary/Tertiary Alkylamine
N-Arylation (Buchwald-Hartwig) Aryl halide/triflate (Ar-X), Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane)Secondary Arylamine
N-Arylation (Ullmann Coupling) Aryl halide (Ar-X), Cu-catalyst (e.g., CuI), Ligand (e.g., Phenanthroline, Pyridine N-oxide), Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., DMF, DMSO)Secondary Arylamine

Converting the primary amine into amide or urea (B33335) functionalities is a common and highly effective strategy in SAR exploration. These groups can act as hydrogen bond donors and acceptors, significantly altering the interaction profile of the parent molecule.

Amide synthesis is readily accomplished by reacting 5-(trifluoromethoxy)pyridin-3-amine with a variety of acylating agents. The use of acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) (TEA) or pyridine is a standard approach. thieme-connect.de Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form amide bonds directly from carboxylic acids under mild conditions. acs.org More recently, catalytic methods using boronic acids or borate (B1201080) esters like B(OCH₂CF₃)₃ have been developed for efficient dehydrative amidation. acs.org

Urea formation involves the reaction of the amine with an isocyanate. This reaction is typically fast and high-yielding, providing access to a diverse set of N,N'-substituted ureas. nih.gov For instances where the required isocyanate is unstable or commercially unavailable, it can be generated in situ from a corresponding acyl azide (B81097) via a Curtius rearrangement, or the amine can be reacted with an agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) followed by the addition of a second amine.

DerivativeSynthetic MethodKey Reagents
Amide AcylationAcyl chloride/anhydride, Base (e.g., Pyridine, TEA)
Amide Peptide CouplingCarboxylic acid, Coupling agent (e.g., EDC, HBTU)
Urea Isocyanate AdditionIsocyanate (R-N=C=O)
Urea Phosgene EquivalentTriphosgene, Amine

Chemical Diversification of the Pyridine Ring System

Modifying the pyridine core itself is crucial for probing interactions with regions of the target's binding pocket that are distal to the amine group and for fine-tuning the electronic properties of the entire scaffold.

The existing substituents on the pyridine ring—the C3-amine and the C5-trifluoromethoxy group—direct the position of subsequent electrophilic aromatic substitution reactions. The amine group is strongly activating and ortho-, para-directing (to C2, C4, and C6), while the trifluoromethoxy group is deactivating and meta-directing (to C2, C4, and C6). Their combined influence generally favors substitution at the C2, C4, and C6 positions.

Common strategies for introducing further diversity include:

Halogenation: Introduction of bromine or chlorine using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide intermediates for further functionalization via cross-coupling reactions.

Nitration: The introduction of a nitro group, typically using nitric acid and sulfuric acid, adds a strong electron-withdrawing group and a potential hydrogen bond acceptor. The nitro group can also be subsequently reduced to an amine, allowing for further derivatization.

C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds. For pyridines, strategies involving activation via N-oxide formation or the generation of phosphonium (B103445) salts can enable the introduction of nucleophiles at specific positions, offering pathways that are complementary to classical electrophilic substitutions. acs.orgacs.org

The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties, characterized by its high lipophilicity and strong electron-withdrawing nature. In SAR studies, replacing this group with bioisosteres—substituents with similar physical or chemical properties—can help to determine its importance for activity and to optimize properties like solubility and metabolism.

The selection of a suitable bioisostere depends on which properties of the -OCF₃ group are critical for biological activity. If its electron-withdrawing character is key, groups like cyano (-CN) or the trifluoromethyl (-CF₃) group itself could be explored. acs.orgnih.govnih.govacs.org If lipophilicity and steric bulk are more important, other fluorinated alkyl groups or small hydrophobic moieties might be suitable. The difluoromethyl (-CHF₂) group is a particularly interesting bioisostere as it is also electron-withdrawing but can act as a weak hydrogen bond donor. bldpharm.com

BioisostereKey PropertiesRationale for Replacement
Trifluoromethyl (-CF₃) Strongly electron-withdrawing, lipophilicTo assess the role of the oxygen linker
Difluoromethyl (-CHF₂) Electron-withdrawing, potential H-bond donorTo introduce hydrogen bonding capability
Cyano (-CN) Strongly electron-withdrawing, linear, less lipophilicTo reduce lipophilicity while maintaining electronic effect
Pentafluorosulfanyl (-SF₅) Very lipophilic, sterically larger, electron-withdrawingTo explore a larger, highly inert, lipophilic group
Nitro (-NO₂) Strongly electron-withdrawing, planar, H-bond acceptorTo introduce different geometry and H-bonding

Synthesis of Poly-Substituted Trifluoromethoxypyridine Derivatives

The synthesis of highly decorated pyridine analogues often requires multi-step synthetic sequences. These can involve either building the substituted ring from acyclic precursors or the sequential functionalization of the pre-formed trifluoromethoxypyridine core.

One robust strategy involves introducing a halogen (e.g., bromine or iodine) at one of the reactive positions (C2, C4, or C6) of the this compound scaffold. This halogenated intermediate becomes a versatile platform for a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to introduce a second amino group.

By combining these modern cross-coupling methods with the derivatization strategies for the C3-amine group, a vast chemical space can be explored, leading to the generation of complex, poly-substituted analogues for advanced SAR studies. nih.govacs.org

Application of Parallel Synthesis and Library Generation

Parallel synthesis methodologies are instrumental in the efficient generation of large, focused libraries of compounds for SAR studies. By reacting a common intermediate, such as this compound, with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate), hundreds of distinct molecules can be synthesized simultaneously under similar reaction conditions. This approach significantly accelerates the drug discovery process by providing a wealth of data on how structural modifications influence biological activity.

A prime example of this strategy can be seen in the development of kinase inhibitors, a class of drugs where the aminopyridine moiety is a well-established pharmacophore. While direct literature on the parallel synthesis of simple derivatives of this compound is not extensively detailed, the principles are well-illustrated in the synthesis of analogous compound libraries. For instance, the generation of libraries of pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides has been achieved through a parallel solution-phase synthesis approach. In this process, key aminopyrazole intermediates are reacted with a variety of β-diketones, followed by conversion to amides using a diverse set of amines. This methodology allows for the production of over 2,200 distinct compounds on a milligram scale, ideal for initial screening and SAR determination. This same principle is readily applicable to this compound, where it can be reacted with a library of carboxylic acids or sulfonyl chlorides to produce extensive amide or sulfonamide libraries, respectively.

The synthesis of urea derivatives is another area where parallel synthesis is widely employed. General methods have been developed for the efficient library synthesis of ureas from amines and carbon dioxide under mild conditions. These procedures often involve the in-situ generation of isocyanates from primary amines, which are then reacted with a library of primary or secondary amines to afford the corresponding ureas. Such an approach is highly amenable to the high-throughput synthesis of a diverse library of urea derivatives starting from this compound for screening against various biological targets.

In a specific application related to kinase inhibitor development, a library of 4,6-dimorpholino-1,3,5-triazines was prepared. acs.org The synthesis involved a Suzuki cross-coupling reaction between a chlorinated triazine core and a variety of boronic acid pinacol (B44631) esters, including those derived from substituted aminopyridines. acs.org This strategy enabled the exploration of the impact of different aryl and heteroaryl groups on the inhibitory activity against PI3K and mTOR kinases, leading to the identification of potent and selective inhibitors. acs.org This highlights how a building block like this compound can be incorporated into more complex scaffolds in a parallel fashion to systematically probe SAR.

The data generated from screening these libraries is crucial for building robust SAR models. By comparing the biological activity of closely related analogs, medicinal chemists can deduce the specific structural features that are critical for potency, selectivity, and desirable pharmacokinetic properties. The following table provides a hypothetical example of a data set that could be generated from a parallel synthesis effort to create a library of amide derivatives of this compound for the inhibition of a target kinase.

Compound IDR-group (from Carboxylic Acid)Molecular FormulaKinase Inhibition IC50 (nM)
1PhenylC13H9F3N2O2250
24-ChlorophenylC13H8ClF3N2O2120
34-MethoxyphenylC14H11F3N2O3350
42-ThienylC11H7F3N2O2S180
5CyclohexylC13H15F3N2O2800

This table is a hypothetical representation for illustrative purposes.

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometries, electronic structures, and various other properties from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). wu.ac.th These calculations provide optimized bond lengths, bond angles, and dihedral angles.

For example, in a study on the related molecule 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations accurately predicted geometric parameters that were in good agreement with experimental X-ray diffraction data. nih.gov The calculations showed that the planarity of the thiadiazole ring and the orientation of the amino group could be precisely determined. nih.gov A similar analysis for this compound would reveal the planarity of the pyridine ring and the preferred conformation of the trifluoromethoxy and amine substituents. The C-O bond of a trifluoromethoxy group attached to an aromatic ring has been noted to be longer and weaker compared to non-fluorinated ethers. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Pyridine Derivatives This table illustrates typical data obtained from DFT calculations for pyridine-containing molecules. Specific values for this compound are not available.

Parameter Typical Value (Å or °) Method/Basis Set Reference Compound
C-C (ring) 1.39 Å B3LYP/cc-pVTZ 2-amino-3-methyl-5-nitropyridine
C-N (ring) 1.33 - 1.34 Å B3LYP/6-311++G(d,p) Pioglitazone
C-O (ether) 1.36 Å DFT Calculation General Aryl Ethers
C-N (amine) 1.38 Å B3LYP/6-311++G(d,p) Pioglitazone
C-C-N (angle) ~123° DFT Calculation General Pyridines
C-N-C (angle) ~117° DFT Calculation General Pyridines

Data is illustrative and based on related structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, HOMO-LUMO analysis would reveal the distribution of electron density. Typically, the HOMO is located on the more electron-rich parts of a molecule (like the amino-substituted pyridine ring), while the LUMO is on the electron-deficient regions (often influenced by the electronegative trifluoromethoxy group). researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial charge on each atom. This helps identify electrophilic (positive) and nucleophilic (negative) sites within the molecule, which is visualized using a Molecular Electrostatic Potential (MEP) map. In a typical pyridine derivative, the nitrogen atom in the ring is an area of negative potential (nucleophilic), while the hydrogen atoms of the amine group are regions of positive potential (electrophilic).

Table 2: Illustrative Frontier Orbital Energies for Fluorine-Containing Aromatic Compounds This table shows representative HOMO-LUMO data. Specific values for this compound require dedicated calculations.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Computational Method
5CzCF₃ -6.04 -1.16 4.88 TD-DFT
5CzOCF₃ -5.99 -1.04 4.95 TD-DFT
Compound 4 --- --- 3.605 DFT/B3LYP/6-311++G(d,p)

Data is illustrative and based on related structures. researchgate.net

Molecular Dynamics and Docking Simulations to Predict Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could predict its behavior in different environments, such as in solution or interacting with a biological macromolecule. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. nih.gov This method is instrumental in drug discovery. For a compound like this compound, docking studies could be used to predict its binding affinity and interaction mode with various biological targets, such as enzymes or receptors. nih.gov The results would identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, providing insight into its potential biological activity. For instance, the trifluoromethyl group is known to enhance interactions with hydrophobic pockets in target proteins.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction. montclair.edu This allows for the determination of activation energies, which are critical for predicting reaction rates and feasibility.

For this compound, computational modeling could be used to study various reactions, such as its synthesis or its metabolic pathways. For example, a study on the aminolysis of esters used a combination of DFT and other methods to compute the activation energies for different proposed mechanisms (e.g., non-catalytic vs. self-catalytic pathways), successfully explaining experimentally observed reactivity. A similar approach could elucidate the most likely pathways for reactions involving this compound.

Theoretical Prediction of Spectroscopic Signatures for Structural Confirmation in Research

Computational chemistry can predict various types of spectra, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can provide theoretical vibrational frequencies (FT-IR and Raman spectra) and chemical shifts (NMR spectra).

Calculated vibrational frequencies are often scaled to correct for systematic errors in the computational method, leading to excellent agreement with experimental spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a powerful complement to experimental data for structural assignment. For this compound, a predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring and the protons of the amine group. A predicted ¹H-NMR spectrum for the similar compound 5-(trifluoromethyl)pyridin-3-amine (B46097) shows signals at δ = 5.85 (s, 2H), 7.16 (s, 1H), 8.02 (s, 1H), and 8.17 (s, 1H) ppm. ichemical.com

Conclusion

5-(trifluoromethoxy)pyridin-3-amine represents a confluence of strategic molecular design principles. The fusion of the biologically relevant pyridine (B92270) scaffold with the property-enhancing trifluoromethoxy group, coupled with the synthetic versatility of the amino functionality, establishes this compound as a significant tool in the arsenal (B13267) of the modern chemist. Its application as a key intermediate in the synthesis of complex molecules underscores the ongoing importance of fluorination strategies in the pursuit of novel and improved chemical entities for a wide range of scientific and technological applications. As research continues to push the boundaries of chemical innovation, the demand for sophisticated building blocks like this compound is only set to grow.

Synthetic Methodologies for this compound and Related Structures

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, involves strategic chemical transformations. The introduction of both the trifluoromethoxy (-OCF₃) group and the amine (-NH₂) group onto the pyridine scaffold requires careful consideration of regioselectivity and functional group compatibility. This article explores the key synthetic methodologies for preparing this compound and its structural analogs, focusing on the formation of the trifluoromethoxypyridine core and subsequent amination strategies.

Research Applications As a Synthetic Building Block

Utility in Medicinal Chemistry Research

In medicinal chemistry, the design of new drugs often relies on the use of novel building blocks to access unique chemical spaces and improve the pharmacological profiles of lead compounds. Fluorinated compounds are especially prominent, with the trifluoromethoxy (-OCF3) group being increasingly utilized for its distinct electronic properties and its role as a bioisostere for other functional groups. researchgate.net

The structure of 5-(trifluoromethoxy)pyridin-3-amine is primed for the synthesis of complex heterocyclic systems. The presence of the amine function on the pyridine (B92270) ring allows for cyclization reactions to form fused ring systems, which are a cornerstone of many therapeutic agents. For instance, the amine can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the pyridine core.

This approach is critical for generating libraries of novel compounds for high-throughput screening. The resulting scaffolds, bearing the trifluoromethoxy group, are of particular interest for their potential to interact favorably with biological targets. While specific examples utilizing this compound are not extensively documented in mainstream literature, its potential can be inferred from established synthetic routes used for analogous aminopyridines.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

Starting Material Reaction Type Potential Scaffold Pharmacological Relevance
This compound Condensation with β-ketoesters Pyrido[3,2-b]pyridone Scaffolds for kinase inhibitors, CNS agents
This compound Reaction with diketenes Pyrido[1,2-a]pyrimidine Frameworks in various bioactive compounds

The aminopyridine motif is a key component in numerous clinically evaluated drugs, particularly in the area of oncology as kinase inhibitors. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase enzyme. The trifluoromethoxy group can enhance binding affinity by participating in favorable interactions within hydrophobic pockets of the target protein and can improve metabolic stability, prolonging the drug's duration of action.

Research into PI3K/mTOR inhibitors has utilized a structurally related building block, 4-(trifluoromethyl)pyridin-2-amine, to create potent clinical candidates. nih.gov The exchange of a -CF3 group for a -OCF3 group is a common strategy in lead optimization to fine-tune properties like solubility, cell permeability, and metabolic profile. Therefore, this compound represents a logical next-generation building block for creating new lead compounds for biological testing against a range of therapeutic targets. rsc.org

Application in Agrochemical Research

The search for new and effective crop protection agents is a continuous effort, driven by the need to manage resistance and improve environmental profiles. Fluorinated compounds, especially those containing trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, have become exceptionally important in the agrochemical industry. These groups can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

The trifluoromethyl-substituted pyridine ring is a well-established toxophore found in numerous commercial pesticides. For example, herbicides like Flazasulfuron contain a trifluoromethylpyridine core, which is essential for their biological activity. This compound serves as a valuable precursor for creating analogs of such successful agrochemicals. The amino group can be converted into other functional groups or used as a point of attachment for other molecular fragments, enabling the synthesis of a wide array of potential active ingredients. For example, derivatization of the amine into a sulfonylurea or a carboxamide is a common strategy for producing potent herbicides.

The development of new crop protection agents often involves exploring novel chemical structures to identify new modes of action and overcome existing resistance mechanisms. The unique electronic and steric properties of the trifluoromethoxy group make this compound an attractive starting material for such exploratory research. researchgate.net By incorporating this building block into new molecular designs, researchers can generate candidate compounds with potentially novel biological activities. The synthesis of neonicotinoid analogs, for instance, often involves functionalized pyridines, and the introduction of a trifluoromethoxy group could lead to insecticides with improved properties.

Table 2: Representative Classes of Potential Agrochemicals from this compound

Precursor Reaction / Derivatization Potential Agrochemical Class Target Application
This compound Sulfonylation / Urea (B33335) Formation Sulfonylurea Herbicides Weed Control
This compound Acylation / Amide Formation Carboxamide Fungicides/Insecticides Fungal/Insect Control

Fabrication of Ligands for Metal Complexation and Catalysis

In the field of materials science and catalysis, ligands play a central role in dictating the properties and reactivity of metal complexes. Pyridine-based ligands are among the most widely studied due to their robust coordination properties and tunable electronic and steric profiles.

This compound possesses two potential coordination sites: the pyridine nitrogen and the exocyclic amino nitrogen. This allows it to function as either a monodentate ligand through the more Lewis-basic pyridine nitrogen or as a bidentate chelating ligand. The strong electron-withdrawing nature of the trifluoromethoxy group significantly reduces the electron density of the pyridine ring, which in turn modulates the coordination strength and the redox properties of the resulting metal complex.

This modulation is crucial in catalysis, where the electronic environment of the metal center must be precisely controlled to achieve high activity and selectivity. While direct applications of this compound as a ligand are not yet widely reported, related pyridine-based ligands are extensively used. For example, pyridine-oxazoline (PyOx) ligands, some containing trifluoromethyl groups, are highly effective in asymmetric catalysis. Similarly, pyridine-triazole ligands have been used to create copper complexes for catalytic oxidation reactions. The synthesis of new ligands from this compound could provide access to novel catalysts for a variety of organic transformations.

Biological Activity Research in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies Correlating Structural Changes with Biological Responses

Currently, there is a lack of specific, publicly available research that systematically explores the structure-activity relationships of derivatives based on the 5-(trifluoromethoxy)pyridin-3-amine scaffold. SAR studies typically involve the synthesis of a series of analogs where specific parts of the molecule are altered to determine the effect of these changes on a particular biological activity. For instance, research on related aminopyridine derivatives has shown that modifications to the amino group and substitutions on the pyridine (B92270) ring can significantly impact their biological targets and potency. nih.gov

The trifluoromethoxy group itself is known to be a lipophilic, strong electron-withdrawing group that can influence a molecule's interaction with biological targets. rsc.orgmdpi.com In related fluorinated compounds, such as those containing a trifluoromethyl group, substitutions on the pyridine ring have been pivotal in fine-tuning activity against enzymes like PI3K kinase. lookchem.com However, without direct studies on this compound, any discussion on its SAR would be speculative.

Assessment of Selectivity and Antitarget Interactions in Vitro

Comprehensive in vitro selectivity profiling and antitarget interaction studies for this compound are not detailed in the available scientific literature. Such assessments are crucial in drug development to understand a compound's specificity for its intended target and to identify potential off-target effects that could lead to toxicity. This process typically involves screening the compound against a wide range of kinases, receptors, ion channels, and other enzymes.

While the broader class of pyridine derivatives has been extensively studied for various biological activities, including anticancer and antimicrobial effects, specific data for this compound is not present in the reviewed sources. nih.gov The development of new synthetic methods for trifluoromethoxylation of pyridines suggests that such compounds are valuable for creating new chemical entities for biological screening, but the results of these screenings for this compound are not publicly documented. rsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of 5-(trifluoromethoxy)pyridin-3-amine. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), which allows for the confident determination of the elemental composition of the molecule and its fragments.

The exact mass of the neutral molecule of this compound (C₆H₅F₃N₂O) is 194.035401 Da. In practice, the compound is ionized, most commonly by protonation to form the [M+H]⁺ adduct, and its mass-to-charge ratio (m/z) is measured. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used. nih.gov The experimentally observed m/z value is then compared to the calculated theoretical value. For instance, in a study using an Orbitrap mass spectrometer, a mass resolving power of 140,000 at m/z 200 was achieved, providing a mass accuracy of 3 ppm or better, which is characteristic of the precision required for elemental formula confirmation. nih.gov This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas, which is crucial for verifying the outcome of a synthesis.

Table 1: Predicted HRMS Data for this compound Adducts (Note: This table is based on theoretical calculations for common adducts observed in ESI-MS.)

Adduct IonMolecular FormulaCalculated m/z
[M+H]⁺C₆H₆F₃N₂O⁺195.04268
[M+Na]⁺C₆H₅F₃N₂NaO⁺217.02462
[M+K]⁺C₆H₅F₃N₂KO⁺233.99856
[M-H]⁻C₆H₄F₃N₂O⁻193.02815

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed map of the molecule's connectivity and environment can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the three aromatic protons on the pyridine (B92270) ring and the two protons of the amine (-NH₂) group. The chemical shifts (δ) and coupling constants (J) between adjacent protons help to assign their specific positions on the ring. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Signals for the five carbons of the pyridine ring and the carbon of the trifluoromethoxy (-OCF₃) group are expected. The carbon attached to the highly electronegative -OCF₃ group would appear at a characteristic chemical shift. rsc.org

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) and is 100% abundant, ¹⁹F NMR is highly informative. It provides a direct probe for the trifluoromethoxy group. A single signal (a singlet, assuming no coupling to other nearby nuclei) is expected, with a chemical shift characteristic of the -OCF₃ group attached to an aromatic system. rsc.org This technique is particularly useful for monitoring reactions involving the introduction or modification of this fluorine-containing moiety. nih.gov

In research involving the synthesis of new derivatives, NMR is used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals. acs.orgacs.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.)

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HH-28.0 - 8.2Singlet/Doublet
¹HH-47.2 - 7.4Triplet/Doublet of Doublets
¹HH-68.2 - 8.4Singlet/Doublet
¹H-NH₂4.5 - 5.5Broad Singlet
¹³CC-2135 - 140Singlet
¹³CC-3145 - 150Singlet
¹³CC-4115 - 120Singlet
¹³CC-5148 - 153 (coupled to F)Quartet
¹³CC-6140 - 145Singlet
¹³C-OCF₃120 - 125 (coupled to F)Quartet
¹⁹F-OCF₃-58 to -62Singlet

X-ray Crystallography for Definitive Solid-State Structural Elucidation of New Derivatives

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for structural elucidation, providing precise bond lengths, bond angles, and intermolecular interactions for new crystalline derivatives of this compound.

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov The structural data obtained is crucial for understanding structure-activity relationships, as the solid-state conformation can influence a molecule's biological activity and physical properties.

Table 3: Typical Data Obtained from X-ray Crystallographic Analysis (Note: This table presents the types of parameters determined in a typical X-ray diffraction experiment, not specific data for the title compound.)

ParameterDescription
Crystal SystemThe crystal class (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit cell.
Bond Lengths (Å)The precise distances between bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The dihedral angles that define the molecular conformation.
Hydrogen Bonding InteractionsIdentification of intra- and intermolecular hydrogen bonds.

Advanced Chromatographic Techniques (e.g., LC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring

Advanced chromatographic techniques are essential for separating this compound from impurities, byproducts, and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse method for assessing the purity of the final product and for monitoring the progress of a reaction over time.

A typical setup would involve a reverse-phase (RP) column, such as a C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plsrce.hr A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of compounds with different polarities. srce.hr The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. nih.govnih.gov As the separated components elute from the column, they are ionized and analyzed by the mass spectrometer. This provides not only the retention time but also the mass-to-charge ratio of each component, allowing for the confident identification of impurities and byproducts, even at very low levels. mdpi.com

Table 4: Example HPLC Method for Purity Analysis (Note: This is a hypothetical method based on standard practices for similar aromatic amines.)

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) srce.hr
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min srce.hr
Column Temperature 40 °C
Detector UV Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3200-3500 cm⁻¹ region. wpmucdn.com Strong absorptions corresponding to C-F stretching vibrations of the trifluoromethoxy group would be prominent, typically in the 1100-1300 cm⁻¹ range. Vibrations associated with the C-O ether linkage and the aromatic pyridine ring (C=C and C=N stretching) would also be observable. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the aromatic ring and the C-F bonds can produce strong signals, aiding in structural confirmation. researchgate.net

In research, these techniques, often combined with computational methods like Density Functional Theory (DFT), can be used to perform detailed vibrational assignments and gain insight into molecular structure and bonding. researchgate.netpku.edu.cn Changes in the vibrational spectra during a reaction can also be used for mechanistic studies.

Table 5: Key Vibrational Frequencies for this compound (Note: Wavenumbers are based on data from analogous structures and general spectroscopic principles.)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric StretchPrimary Amine (-NH₂)~3450 - 3500Medium
N-H Symmetric StretchPrimary Amine (-NH₂)~3350 - 3400Medium
C-H Aromatic StretchPyridine Ring~3000 - 3100Medium-Weak
C=N / C=C Ring StretchPyridine Ring~1550 - 1600Strong
N-H Bending (Scissoring)Primary Amine (-NH₂)~1600 - 1640Medium-Variable
C-O-C Asymmetric StretchAryl Ether~1200 - 1280Strong
C-F StretchTrifluoromethoxy (-OCF₃)~1100 - 1250Very Strong

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of trifluoromethoxylated heteroaromatics, including pyridines, remains a significant challenge. Traditional methods often rely on harsh conditions and multi-step procedures that are not atom-economical. For instance, a common strategy involves the transformation of hydroxypyridines using thiophosgene, followed by chlorination and subsequent fluorination with reagents like antimony trifluoride (SbF₃) and catalytic antimony pentachloride (SbCl₅) at high temperatures. researchgate.net These methods are often problematic for isomers like 5-hydroxy-3-aminopyridine due to the electronic nature of the pyridine (B92270) ring, leading to poor yields or failed reactions. researchgate.net

Future research must focus on developing more direct and efficient synthetic routes. An emerging area of interest is the mechanochemical conversion of aromatic amines directly to aryl trifluoromethyl ethers. qu.edu.qaacs.org This solvent-free approach, which can utilize pyrylium (B1242799) salts to activate the amine for nucleophilic substitution, offers a potentially more sustainable and efficient pathway. qu.edu.qaacs.org

Key goals for future synthetic research include:

Direct C-H Trifluoromethoxylation: Developing catalytic systems that can directly and regioselectively install the OCF₃ group onto the pyridine ring would represent a major breakthrough in efficiency.

Mild Fluorination Reagents: Exploring safer and more environmentally benign fluorinating agents to replace antimony-based reagents is crucial for sustainable synthesis.

Flow Chemistry: Adapting synthetic protocols to continuous flow reactors could improve safety, scalability, and control over reaction parameters for traditionally hazardous reactions.

Atom-Economical Approaches: Focusing on cycloaddition or other condensation reactions that incorporate all atoms from the starting materials into the final product is a key principle for green chemistry. hilarispublisher.com

Exploration of Unconventional Reactivity Modes for Novel Transformations

The reactivity of 5-(trifluoromethoxy)pyridin-3-amine is typically centered around the nucleophilic amine and the pyridine ring. However, future advancements will depend on uncovering and exploiting less conventional reaction pathways. The trifluoromethoxy group, while generally stable, significantly influences the electronic properties of the pyridine ring, which can be harnessed for novel transformations.

Areas for exploration include:

Activation of the OCF₃ Group: While generally considered a stable spectator group, investigating conditions for the selective transformation or cleavage of the trifluoromethoxy group could open new synthetic avenues.

Photoredox Catalysis: Utilizing photoredox catalysis could enable novel coupling reactions or functionalizations under mild conditions, potentially accessing reactivity patterns not achievable with traditional thermal methods. acs.org

Generation of Novel Intermediates: Research into generating and trapping unique intermediates, such as radical cations or strained heterocyclic systems derived from this compound, could lead to the discovery of new cycloaddition or rearrangement reactions. nih.gov The manipulation of strained rings like aziridines, for example, has proven to be a powerful strategy for creating complex amine-containing scaffolds. nih.gov

Integration of Advanced Computational Design in Drug and Agrochemical Discovery

The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are highly favored in drug and agrochemical design due to their ability to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov The integration of advanced computational methods is critical for rationally designing molecules that leverage these properties effectively.

Future computational efforts should focus on:

Predictive Modeling: Developing more accurate Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity and ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties of compounds containing the this compound scaffold. mdpi.com

Molecular Docking and Dynamics: Employing molecular docking and molecular dynamics simulations to understand and optimize the binding interactions of ligands with their target proteins. mdpi.comopenmedicinalchemistryjournal.com For example, computational studies on PI3K/mTOR inhibitors have shown how substituting a pyridine ring with different groups can fine-tune activity and that the polar surface area can be calculated to predict brain penetration. acs.org

Virtual Screening: Using structure-based virtual screening of large compound libraries to identify new hits that incorporate the this compound motif for a wide range of biological targets, from kinases to G-protein coupled receptors. openmedicinalchemistryjournal.com

A summary of computational techniques in drug design is presented below.

Computational TechniqueApplication in Drug/Agrochemical Design
Molecular DockingPredicts the binding orientation and affinity of a ligand to a target protein's active site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models to correlate chemical structure with biological activity, aiding in the design of more potent compounds. mdpi.com
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules to analyze the stability of ligand-protein complexes and conformational changes. mdpi.com
Virtual ScreeningComputationally screens large libraries of compounds to identify those most likely to bind to a drug target. openmedicinalchemistryjournal.com
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules.

Expansion into Emerging Areas of Chemical Biology and Materials Science

The unique properties of the trifluoromethoxy group also position this compound as a valuable building block in fields beyond traditional drug discovery.

Chemical Biology: This scaffold could be used to develop chemical probes to study biological systems. The OCF₃ group's distinct NMR signal (¹⁹F NMR) and potential for metabolic stability make it an attractive tag for tracking molecules within cells or for use in target identification studies. acs.org

Materials Science: Fluorinated compounds are finding increasing use in advanced materials. The this compound moiety could be incorporated into:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the substituted pyridine ring could be tuned for use in emissive or charge-transport layers.

Polymers: Incorporation into polymers could enhance thermal stability, chemical resistance, and modify optical properties.

Liquid Crystals: The rigid, polar nature of the molecule suggests potential applications in the design of novel liquid crystalline materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(trifluoromethoxy)pyridin-3-amine?

  • Methodology : Synthesis typically involves functionalization of the pyridine ring. Key approaches include:

  • Nucleophilic aromatic substitution using trifluoromethoxy precursors under palladium catalysis (e.g., coupling with halogenated pyridines) .
  • Reductive amination of nitro intermediates (e.g., reduction of 5-(trifluoromethoxy)pyridin-3-nitro derivatives using H₂/Pd-C) .
  • Protection/deprotection strategies for the amine group during trifluoromethoxy introduction to avoid side reactions .
    • Critical Parameters : Reaction efficiency depends on solvent polarity (e.g., dioxane or DMF), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) .

Q. How is this compound characterized structurally?

  • Techniques :

  • X-ray crystallography (using SHELX programs for refinement ).
  • NMR spectroscopy (¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity) .
  • Mass spectrometry (HRMS for molecular ion validation) .
    • Data Example :
PropertyValue (PubChem)
Molecular FormulaC₆H₅F₃N₂O
Molecular Weight196.11 g/mol
InChI KeyRYTRUWZURVKFJB-UHFFFAOYSA-N

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to the trifluoromethoxy group’s susceptibility to hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This activates positions 2 and 6 for electrophilic substitution while deactivating position 4 .
  • Reactivity Impact :

  • Nucleophilic Substitution : Enhanced at electron-deficient positions (e.g., halogen displacement at position 2) .
  • Oxidation Resistance : The -OCF₃ group stabilizes the ring against oxidative degradation compared to non-fluorinated analogs .

Q. What strategies optimize binding affinity in biological studies?

  • Approaches :

  • Bioisosteric Replacement : Substitute -OCF₃ with other electron-withdrawing groups (e.g., -CF₃, -NO₂) to modulate interactions with target proteins .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents on the pyridine ring to identify critical pharmacophores .
    • Case Study : Analogous compounds (e.g., 5-(trifluoromethyl)pyridin-3-amine) show enhanced binding to kinase targets due to improved hydrophobic interactions .

Q. How can computational methods predict metabolic pathways?

  • Tools :

  • Density Functional Theory (DFT) : Models reaction pathways for oxidative metabolism (e.g., CYP450-mediated O-demethylation) .
  • Molecular Dynamics (MD) : Simulates binding modes with enzymes like monoamine oxidases .
    • Outcomes : Predicts metabolic soft spots (e.g., hydrolysis of -OCF₃ to -OH) for prodrug design .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Issues :

  • Low Melting Point : Requires cryocrystallography (e.g., data collection at 100 K) .
  • Twinned Crystals : Use SHELXL for refinement of twinned data sets .
    • Optimization : Co-crystallization with stabilizing ligands (e.g., cyclodextrins) improves crystal quality .

Data Contradictions and Resolutions

  • Synthetic Yield Variability :

    • reports 60–70% yields for trifluoromethyl analogs, while notes 40–50% for trifluoromethoxy derivatives.
    • Resolution : The -OCF₃ group’s bulkiness may hinder reaction kinetics; optimizing catalyst (e.g., Pd-Xantphos) and microwave-assisted synthesis can improve yields .
  • Biological Activity Discrepancies :

    • highlights strong binding to serotonin receptors, but notes weak activity in analogous compounds.
    • Resolution : Subtle structural differences (e.g., -OCF₃ vs. -CF₃) alter steric and electronic interactions; use QSAR models to rationalize variances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.